N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide

Catalog No.
S6722742
CAS No.
2549025-45-6
M.F
C18H24N4O3S
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}p...

CAS Number

2549025-45-6

Product Name

N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide

IUPAC Name

N-[1-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C18H24N4O3S/c1-21(26(23,24)16-4-5-16)15-3-2-7-22(11-15)18-13(10-19)9-14-12-25-8-6-17(14)20-18/h9,15-16H,2-8,11-12H2,1H3

InChI Key

NWMPWNAUOMFNSO-UHFFFAOYSA-N

SMILES

CN(C1CCCN(C1)C2=C(C=C3COCCC3=N2)C#N)S(=O)(=O)C4CC4

Canonical SMILES

CN(C1CCCN(C1)C2=C(C=C3COCCC3=N2)C#N)S(=O)(=O)C4CC4

The exact mass of the compound N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide is 376.15691181 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide is a complex organic compound characterized by its unique structural features. The compound contains a piperidine ring, a pyrano[4,3-b]pyridine moiety, and a cyclopropanesulfonamide group. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the cyano group and the sulfonamide functionality suggests potential reactivity and biological activity, making it of interest in medicinal chemistry.

The compound's reactivity can be attributed to its functional groups. The cyano group can participate in nucleophilic additions, while the sulfonamide can engage in various substitution reactions. Additionally, the piperidine nitrogen may act as a nucleophile in electrophilic aromatic substitutions or other coupling reactions. The synthesis and reactions involving this compound can be explored through various mechanisms including:

  • Nucleophilic substitution: The sulfonamide nitrogen can undergo substitution reactions with electrophiles.
  • Cyclization reactions: Given its cyclic structures, it may also participate in cyclization reactions under specific conditions.

Preliminary studies indicate that compounds containing similar structural motifs exhibit various biological activities, including:

  • Antimicrobial properties: Compounds with sulfonamide functionalities are known for their antibacterial effects.
  • Anticancer activity: Pyridine derivatives have been investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
  • CNS activity: Piperidine derivatives often show promise in treating neurological disorders.

Further pharmacological studies are required to elucidate the specific biological activities of N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide.

The synthesis of N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide can be approached through several methods:

  • Multicomponent reactions: Utilizing starting materials such as cyano compounds, piperidine derivatives, and sulfonamides in a single reaction vessel to form the target compound.
  • Sequential synthesis: First synthesizing the pyrano[4,3-b]pyridine derivative followed by its reaction with piperidine and subsequent sulfonamide formation.
  • Functional group modifications: Starting from simpler precursors and introducing functional groups through established organic transformations.

The potential applications of N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide include:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Chemical probes: For studying biological pathways involving piperidine or pyridine derivatives.

Interaction studies involving this compound could focus on:

  • Protein-ligand interactions: Investigating how the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular assays: Evaluating the effects of the compound on cell viability and proliferation in various cancer cell lines.

These studies are critical for understanding the therapeutic potential and mechanism of action of N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide.

Several compounds share structural similarities with N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide. These include:

  • N-[5-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-(dimethylamino)phenyl]acetamide
    • Shares a cyano group and piperidine-like structure but differs in core heterocyclic components.
  • tert-butyl N-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}carbamate
    • Contains similar pyridine moieties but lacks the piperidine ring structure.
  • Dimethyl 2-(2,4-diamino-3-cyano-chromeno[2,3-b]pyridin)malonate
    • Similar chromeno-pyridine structure but different functional groups affecting its reactivity and biological profile.

Uniqueness

The uniqueness of N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide lies in its combination of multiple heterocycles along with a sulfonamide group which could potentially enhance its biological activity compared to similar compounds. This multifaceted structure may provide diverse avenues for interaction with biological targets not fully explored by other compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Exact Mass

376.15691181 g/mol

Monoisotopic Mass

376.15691181 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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